The exploration of novel drug delivery systems and the understanding of specific transporter proteins are critical areas of research in the pharmaceutical and medical fields. The development of sustained-release systems for poorly water-soluble drugs is a significant advancement, as it can improve drug solubility and efficacy. One such system is the disintegration-controlled matrix tablet (DCMT), which utilizes solid dispersion granules to achieve controlled drug release. On the other hand, the study of divalent metal transporter 1 (DMT1) provides insights into the mechanisms of iron transport in the body, which has implications for addressing iron deficiency and related anemia.
The synthesis of DMT-ibu-dC involves multiple steps, starting from commercially available deoxycytidine. First, the 5'-hydroxyl group of deoxycytidine is protected with a dimethoxytrityl (DMT) group. [, ] Subsequently, the exocyclic amine of cytosine is selectively protected with an isobutyryl group (ibu). [, ] Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to yield the desired DMT-ibu-dC phosphoramidite. [, ] The synthesis requires careful purification at each step to obtain high purity DMT-ibu-dC for efficient oligonucleotide synthesis.
DMT-ibu-dC is primarily employed in phosphoramidite chemistry for oligonucleotide synthesis. [] The process involves a cycle of four chemical reactions: (1) Detritylation: Removal of the DMT group using a mild acid to generate a free 5'-hydroxyl group. [] (2) Coupling: Reaction of the activated DMT-ibu-dC with the free 5'-hydroxyl group of a growing oligonucleotide chain, forming a new phosphite triester linkage. [] (3) Oxidation: Oxidation of the phosphite triester to a more stable phosphate triester using iodine. [] (4) Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent deletions in the synthesized oligonucleotide sequence. [] After multiple cycles of this process, the synthesized oligonucleotide, still containing protecting groups, is cleaved from the solid support and deprotected using aqueous ammonia. [, ]
The DCMT system is designed to control the release of drugs through the disintegration rate of the tablet. In the case of nilvadipine (NiD), a model compound, the release is sustained by adjusting the amounts of wax and disintegrant in the tablet. The release profile follows the Hixson-Crowell's model, indicating that the disintegration of the tablet is the primary factor regulating drug release1.
DMT1, on the other hand, is a key iron transporter in the body, facilitating the uptake of iron in the duodenum and the transfer of transferrin-iron across endosomal membranes in peripheral tissues. In the kidney, DMT1 is expressed in the cortex, particularly at the brush border of proximal tubules, and is involved in the re-uptake of divalent cations. The expression of DMT1 in the kidney is only slightly increased upon iron deprivation, suggesting a different regulatory mechanism compared to the intestine. Moreover, a pathological mutation in DMT1 can drastically decrease its expression and affect protein targeting in the kidney2.
DMT-ibu-dC exists as a white to off-white solid at room temperature. [] It is soluble in organic solvents commonly used in oligonucleotide synthesis, such as acetonitrile and dichloromethane. [, ] DMT-ibu-dC is hygroscopic and should be handled and stored under anhydrous conditions to prevent degradation. [, ] It is generally stable under standard laboratory conditions but can degrade upon prolonged exposure to moisture, heat, or strong acids and bases. [, ]
The DCMT system has potential applications in the pharmaceutical industry for improving the bioavailability of poorly water-soluble drugs. By achieving sustained release and supersaturation without re-crystallization, this system can enhance the therapeutic effects of drugs like nilvadipine, which is used for treating hypertension1.
The study of DMT1 has significant implications in the field of medicine, particularly in understanding and treating iron-related disorders. The presence of DMT1 in the kidney and its role in divalent cation re-uptake could lead to new strategies for managing conditions such as anemia. Additionally, the research on DMT1 expression in anemic mk mice provides a case study for the impact of genetic mutations on iron transport and protein expression, which could inform the development of targeted therapies for genetic anemias2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: